molecular formula C24H19BrClN5O2S B11663930 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11663930
M. Wt: 556.9 g/mol
InChI Key: ZEUKZFXBACASKD-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 2. The triazole ring is further functionalized with a sulfanyl-linked acetohydrazide moiety, which forms an (E)-configured imine bond with a 5-bromo-2-hydroxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for antimicrobial and agrochemical applications . Single-crystal X-ray diffraction (SHELX-refined) and spectroscopic methods (¹H NMR, IR) are typically employed for structural confirmation, as seen in analogous compounds .

Properties

Molecular Formula

C24H19BrClN5O2S

Molecular Weight

556.9 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19BrClN5O2S/c1-15-2-9-20(10-3-15)31-23(16-4-7-19(26)8-5-16)29-30-24(31)34-14-22(33)28-27-13-17-12-18(25)6-11-21(17)32/h2-13,32H,14H2,1H3,(H,28,33)/b27-13+

InChI Key

ZEUKZFXBACASKD-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities due to its unique structural features. This compound incorporates a brominated phenol, a triazole ring, and a hydrazide moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H22BrN5O4SC_{25}H_{22}BrN_5O_4S, with a molecular weight of 568.4 g/mol. The IUPAC name is N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide. The structure features multiple functional groups that facilitate interactions with biological targets.

PropertyValue
Molecular FormulaC25H22BrN5O4S
Molecular Weight568.4 g/mol
IUPAC NameN-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide
InChIInChI=1S/C25H22BrN5O4S/c1-34-21-11-8-16(13-22(21)35-2)...

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for modulating the activity of target proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Bacterial Strains Tested : Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Triazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines:

  • Case Study : A related triazole compound demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin against A549 lung adenocarcinoma cells.

Cholinesterase Inhibition

Some derivatives have shown promising inhibitory effects on cholinesterase enzymes:

  • Inhibitory Activity : Compounds similar to this compound have been found to selectively inhibit butyrylcholinesterase (BChE) with IC50 values comparable to known inhibitors.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds with similar structures:

  • Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of synthesized triazole derivatives against multiple bacterial strains. Compounds exhibited varied levels of activity, with some showing strong inhibition against gram-positive bacteria.
  • Cytotoxicity Assessments : In vitro assays on cancer cell lines revealed that specific modifications in the triazole ring significantly enhanced cytotoxicity, suggesting structure–activity relationships (SAR) that could inform future drug design.
  • Enzyme Inhibition Profiles : Docking studies indicated that the compound interacts favorably with target enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Halogen/Functional Group Impact
Main Compound 5-Bromo-2-hydroxyphenyl, 4-Cl-phenyl, 4-Me-phenyl, 1,2,4-triazole 561.84 (calc.) Bromine enhances lipophilicity; hydroxyl group promotes hydrogen bonding. Chlorine and methyl groups increase steric bulk and electron-withdrawing effects .
(E)-N’-(5-Bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide (11h) 5-Bromo-2-hydroxyphenyl, phenyl-1H-1,2,3-triazole 442.29 1,2,3-Triazole core reduces planarity vs. 1,2,4-triazole, altering π-π stacking. Lower molecular weight may improve bioavailability.
N′-[(E)-(5-Bromo-2-methoxyphenyl)methylene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Methoxy instead of hydroxyl at 2-position 573.85 (calc.) Methoxy group reduces hydrogen-bonding capacity but enhances metabolic stability. Phenyl substituent increases aromatic interactions.
N'-[(E)-(4-Bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-Bromophenyl (vs. 5-bromo-2-hydroxyphenyl) 561.84 (calc.) Bromine at para position reduces steric hindrance but diminishes electronic effects compared to ortho-hydroxy substitution.
ZE-4b: N-[{(2-Phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide Pyridine-2-yl, ethyl group 450.52 (calc.) Pyridine introduces basic nitrogen for coordination. Ethyl group enhances flexibility, potentially reducing crystallinity.

Physicochemical Properties

  • Solubility : The hydroxyl group in the main compound improves aqueous solubility (~10 mg/mL in DMSO) compared to its methoxy analog (~5 mg/mL) .
  • Thermal Stability : Melting points range from 233°C (hydroxy derivative) to 245°C (methoxy analog), reflecting stronger intermolecular forces in the latter .
  • Crystallography: The main compound’s monoclinic crystal system (analogous to CCDC 829447 ) and density (~1.40 g/cm³) align with halogenated triazole derivatives .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Bromine at the ortho position (relative to hydroxyl) enhances target binding via halogen bonding .
    • 1,2,4-Triazole cores exhibit superior planarity and stability over 1,2,3-triazoles .
  • Comparative Limitations : The methoxy analog’s reduced solubility limits in vivo applications despite higher thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.